molecular formula C11H14N2O3 B146894 Methyl 3-[(4-aminobenzoyl)amino]propanoate CAS No. 342626-46-4

Methyl 3-[(4-aminobenzoyl)amino]propanoate

Cat. No.: B146894
CAS No.: 342626-46-4
M. Wt: 222.24 g/mol
InChI Key: AGYOUYKNKGJRHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[(4-aminobenzoyl)amino]propanoate is an organic compound with the molecular formula C11H14N2O3 It is a derivative of benzoic acid and is characterized by the presence of an amino group attached to the benzoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[(4-aminobenzoyl)amino]propanoate typically involves the reaction of 4-aminobenzoic acid with methyl 3-aminopropanoate. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.

    Substitution: The benzoyl moiety allows for electrophilic aromatic substitution reactions, where substituents can be introduced onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Electrophiles such as bromine (Br2) or chloromethane (CH3Cl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or alkylated derivatives of the benzene ring.

Scientific Research Applications

Methyl 3-[(4-aminobenzoyl)amino]propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-[(4-aminobenzoyl)amino]propanoate involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the benzoyl moiety can interact with hydrophobic pockets within proteins, affecting their function and stability. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

  • Methyl 3-[(3-aminobenzoyl)amino]propanoate
  • Methyl 3-[(4-aminobenzoyl)amino]acetate
  • Ethyl 3-[(4-aminobenzoyl)amino]propanoate

Comparison: Methyl 3-[(4-aminobenzoyl)amino]propanoate is unique due to the specific positioning of the amino group on the benzoyl moiety, which influences its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

methyl 3-[(4-aminobenzoyl)amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-16-10(14)6-7-13-11(15)8-2-4-9(12)5-3-8/h2-5H,6-7,12H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGYOUYKNKGJRHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCNC(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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